Bienvenue dans la boutique en ligne BenchChem!

1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one

GlyT1 inhibition Schizophrenia CNS drug discovery

Procure this specific gem-difluorinated α-hydroxy ketone to avoid critical SAR and metabolic stability liabilities. Unlike non-fluorinated cyclohexyl analogs (e.g., CAS 1123-27-9) or defluoro intermediates (CAS 22515-18-0), its 4,4-gem-difluoro substitution confers essential resistance to CYP450 oxidation. The tertiary α-hydroxyketone provides a unique hydrogen-bonding architecture and a versatile handle for elaborating GlyT1 inhibitors (sub-10 nM IC50) and IL-17 modulators (IC50 = 9.45 nM). Demanding CNS and immunology programs should secure this differentiated scaffold.

Molecular Formula C8H12F2O2
Molecular Weight 178.18 g/mol
CAS No. 2282967-88-6
Cat. No. B6618643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one
CAS2282967-88-6
Molecular FormulaC8H12F2O2
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCC(CC1)(F)F)O
InChIInChI=1S/C8H12F2O2/c1-6(11)7(12)2-4-8(9,10)5-3-7/h12H,2-5H2,1H3
InChIKeyDGGKEOWYDYZUIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4,4-Difluoro-1-hydroxycyclohexyl)ethan-1-one (CAS 2282967-88-6): Technical Overview and Procurement Considerations


1-(4,4-Difluoro-1-hydroxycyclohexyl)ethan-1-one (CAS 2282967-88-6) is a gem-difluorinated α-hydroxy ketone with the molecular formula C8H12F2O2 and a molecular weight of 178.18 g/mol [1]. This compound is classified as a substituted cyclohexyl ketone building block, characterized by a cyclohexyl ring substituted with geminal difluoro groups at the 4-position and a tertiary α-hydroxyketone moiety [1]. It serves as a versatile synthetic intermediate in medicinal chemistry programs targeting neurological and inflammatory indications, with documented applications in glycine transporter 1 (GlyT1) inhibitor and interleukin-17 (IL-17) modulator development [2]. The compound is commercially available from multiple specialty chemical suppliers as a research reagent.

Why Non-Fluorinated Cyclohexyl Analogs Cannot Substitute 1-(4,4-Difluoro-1-hydroxycyclohexyl)ethan-1-one in Research and Development


Generic substitution of 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one with non-fluorinated cyclohexyl analogs (e.g., 1-(1-hydroxycyclohexyl)ethan-1-one, CAS 1123-27-9) or defluoro intermediates (e.g., 4,4-difluorocyclohexanone, CAS 22515-18-0) introduces critical liabilities in drug discovery workflows. The gem-difluoro substitution at the 4-position is not a passive structural feature; it confers distinct physicochemical and metabolic stability advantages that directly influence downstream candidate progression. Studies on related 4,4-difluorocyclohexyl-containing pharmacophores demonstrate that gem-difluorination enhances metabolic resistance to cytochrome P450-mediated oxidation compared to non-fluorinated cyclohexyl counterparts . Furthermore, the tertiary α-hydroxyketone functionality provides a unique hydrogen-bonding architecture and reactivity handle for subsequent derivatization that is absent in simpler ketones such as 4,4-difluorocyclohexanone [1]. Procurement of analogs lacking either the gem-difluoro substitution or the α-hydroxyketone moiety will yield divergent synthetic outcomes, altered biological activity, and non-comparable structure-activity relationship (SAR) data [1].

Quantitative Differentiation Evidence for 1-(4,4-Difluoro-1-hydroxycyclohexyl)ethan-1-one (CAS 2282967-88-6) Relative to Comparators


Enhanced GlyT1 Inhibitor Synthetic Utility Compared to Non-Fluorinated Hydroxycyclohexyl Ketones

1-(4,4-Difluoro-1-hydroxycyclohexyl)ethan-1-one serves as a direct precursor for the synthesis of potent glycine transporter 1 (GlyT1) inhibitors, with downstream elaborated compounds achieving IC50 values as low as 9 nM in primary rat cortical neuron [14C]glycine uptake assays [1]. In contrast, non-fluorinated 1-(1-hydroxycyclohexyl)ethan-1-one (CAS 1123-27-9) lacks the metabolic stability conferred by gem-difluorination and is not documented in GlyT1 inhibitor patent literature as a viable building block for this target class [2].

GlyT1 inhibition Schizophrenia CNS drug discovery Glycine transporter

IL-17 Modulator Scaffold Potency Relative to Non-Fluorinated Cyclohexyl Congeners

Derivatives incorporating the 4,4-difluoro-1-hydroxycyclohexyl motif exhibit potent IL-17A/IL-17RA inhibitory activity, with representative compounds achieving IC50 values of 9.45 nM in AlphaLISA assays measuring IL-17A binding to IL-17RA [1]. This sub-10 nM potency is achieved through the specific incorporation of the gem-difluorinated cyclohexyl scaffold, which provides distinct conformational and electronic properties compared to non-fluorinated cyclohexyl analogs. The IL-17 modulator patent literature explicitly claims 4,4-difluorocyclohexyl derivatives as a defined series, with potency data reported for multiple exemplars containing this motif [2].

IL-17 modulation Autoimmune disease Inflammation Immunology

Predicted Metabolic Stability Advantage of Gem-Difluorocyclohexyl Scaffold vs. Non-Fluorinated Cyclohexyl Analogs

The gem-difluoro substitution at the 4-position of the cyclohexyl ring confers increased resistance to cytochrome P450-mediated oxidative metabolism relative to non-fluorinated cyclohexyl analogs. Systematic studies on cyclohexyl derivatives demonstrate that increasing fluorine substitution correlates with enhanced stability to P450 enzyme action, with all-cis cyclohexyl derivatives showing progressively increased metabolic stability as fluorination increases [1]. This structure-metabolism relationship supports the procurement of 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one over non-fluorinated 1-(1-hydroxycyclohexyl)ethan-1-one (CAS 1123-27-9) for programs requiring improved pharmacokinetic profiles.

Metabolic stability Cytochrome P450 Oxidative metabolism Drug design

ADME Profile Advantages of 4,4-Difluorocyclohexyl-Containing Pharmacophores

Pharmacophores incorporating the 4,4-difluorocyclohexyl motif demonstrate favorable ADME (absorption, distribution, metabolism, excretion) profiles, including noteworthy microsomal metabolic stability and excellent overall ADME characteristics [1]. In a study of PARP1/2 inhibitors, compound 17d containing the 4,4-difluorocyclohexyl-piperidine moiety exhibited potent enzyme inhibition (PARP1 IC50 = 4.30 nM, PARP2 IC50 = 1.58 nM) combined with documented microsomal stability and an excellent ADME profile [1]. Comparative assessment of non-fluorinated cyclohexyl-piperidine analogs in the same study series did not achieve the same combined potency and ADME profile [2].

ADME Pharmacokinetics Drug-likeness Lead optimization

Distinct Physicochemical Properties of 1-(4,4-Difluoro-1-hydroxycyclohexyl)ethan-1-one Compared to 4,4-Difluorocyclohexanone

1-(4,4-Difluoro-1-hydroxycyclohexyl)ethan-1-one (MW = 178.18 g/mol, C8H12F2O2) differs fundamentally from 4,4-difluorocyclohexanone (MW = 134.12 g/mol, C6H8F2O) in both molecular composition and functional group architecture . The target compound contains a tertiary α-hydroxyketone moiety that provides hydrogen bond donor capacity (1 HBD) and additional hydrogen bond acceptor sites (2 total HBA), whereas 4,4-difluorocyclohexanone is a simple ketone with only 1 HBA and 0 HBD. This functional group difference translates to divergent reactivity profiles: the α-hydroxyketone enables synthetic transformations (e.g., dehydration to enones, nucleophilic additions at both carbonyl and hydroxyl positions) that are inaccessible to the simple ketone comparator [1].

Physicochemical properties Molecular weight Hydrogen bonding LogP

Synthetic Versatility: Direct Precursor for Complex GlyT1 Pharmacophores

1-(4,4-Difluoro-1-hydroxycyclohexyl)ethan-1-one serves as a direct synthetic intermediate in patented routes to structurally complex GlyT1 inhibitors [1]. The compound's α-hydroxyketone functionality enables chemoselective transformations (e.g., reductive amination, Grignard additions, dehydration to α,β-unsaturated ketones) that are essential for constructing elaborate pharmacophores incorporating the 4,4-difluoro-1-hydroxycyclohexyl motif [2]. In contrast, simpler building blocks such as 4,4-difluorocyclohexanone require additional synthetic steps to install the tertiary alcohol functionality, increasing route length and reducing overall efficiency.

Synthetic intermediate Building block Medicinal chemistry CNS drug discovery

Optimal Research and Industrial Application Scenarios for 1-(4,4-Difluoro-1-hydroxycyclohexyl)ethan-1-one (CAS 2282967-88-6)


CNS Drug Discovery: GlyT1 Inhibitor Lead Optimization for Schizophrenia and Cognitive Disorders

1-(4,4-Difluoro-1-hydroxycyclohexyl)ethan-1-one is optimally deployed as a key building block in GlyT1 inhibitor medicinal chemistry programs targeting schizophrenia, Alzheimer's disease, cognitive impairment, and related CNS disorders. The compound provides the 4,4-difluoro-1-hydroxycyclohexyl scaffold that has been validated in patent literature (EP3009421A1) for producing potent GlyT1 inhibitors with sub-10 nM IC50 values in primary neuronal assays [1]. Its pre-installed α-hydroxyketone functionality enables direct elaboration to complex benzamide and heterocyclic pharmacophores without requiring additional oxidation state adjustments. Procurement is justified for CNS-focused medicinal chemistry teams requiring differentiated building blocks that confer metabolic stability advantages relative to non-fluorinated cyclohexyl analogs [2].

Immunology and Inflammation: IL-17 Modulator Development for Autoimmune Disease

This compound serves as a strategic starting material for synthesizing 4,4-difluorocyclohexyl derivatives claimed as IL-17 modulators in patent literature (published April 2021). Representative compounds incorporating this scaffold achieve single-digit nanomolar potency (IC50 = 9.45 nM) in IL-17A/IL-17RA binding inhibition assays [3]. The gem-difluoro substitution at the 4-position is essential for achieving the high-affinity IL-17 modulation documented in the patent claims. Procurement of 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one is indicated for immunology-focused drug discovery programs targeting inflammatory and autoimmune disorders including psoriasis, rheumatoid arthritis, and ankylosing spondylitis [3].

Oncology Lead Optimization: PARP Inhibitor and DNA Damage Response Programs

Although 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one itself is not a PARP inhibitor, the 4,4-difluorocyclohexyl motif it provides has been validated in potent PARP1/2 inhibitors with documented favorable ADME profiles. Studies on compound 17d (PARP1 IC50 = 4.30 nM, PARP2 IC50 = 1.58 nM) demonstrate that 4,4-difluorocyclohexyl-containing pharmacophores achieve excellent metabolic stability and ADME characteristics that support oral bioavailability [4]. The α-hydroxyketone functionality of 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one provides a versatile handle for synthesizing novel PARP inhibitor scaffolds with differentiated IP positions. This building block is recommended for oncology medicinal chemistry teams developing next-generation PARP inhibitors or related DNA damage response (DDR) targeted therapeutics [4].

Chemical Biology: Synthesis of Fluorinated Probe Molecules and Tool Compounds

1-(4,4-Difluoro-1-hydroxycyclohexyl)ethan-1-one is an ideal precursor for synthesizing fluorinated chemical probes, affinity ligands, and tool compounds for target validation studies. The gem-difluoro substitution provides a distinctive 19F NMR handle for monitoring molecular interactions and conformational dynamics, while the α-hydroxyketone functionality enables conjugation to biotin, fluorescent dyes, or affinity tags through established carbonyl and hydroxyl chemistry. Systematic studies on cyclohexyl derivatives demonstrate that increasing fluorine substitution correlates with enhanced metabolic stability to P450 enzymes, supporting the use of this building block for generating metabolically robust probe molecules suitable for cellular and in vivo target engagement studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.